Peli1-IN-1

E3 ubiquitin ligase FHA domain fluorescence quenching

TNBC metastasis research often faces confounding antiproliferative effects from high-concentration resveratrol. Peli1-IN-1 (compound 3d) resolves this by selectively targeting the PELI1 FHA domain. • 15-fold affinity gain over resveratrol (Kd = 8.2 vs 125.3 μM), reducing nonspecific effects • Anti-migratory at 20 μM without cytotoxicity or antiproliferation (MDA-MB-231: 29.8% migration) • Validated in vivo anti-metastasis efficacy with no observable toxicity • Disrupts PELI1-SNAIL/SLUG interaction; downregulates SNAIL, SLUG, Vimentin

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
Cat. No. B15136625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeli1-IN-1
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O
InChIInChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+
InChIKeyYZMSGTAAJTUBNJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peli1-IN-1: Technical Baseline Overview


Peli1-IN-1 (also designated compound 3d) is a small-molecule inhibitor of Pellino-1 (PELI1), an E3 ubiquitin ligase implicated in oncogenic signaling and inflammation [1]. The compound is a structurally optimized resveratrol derivative (molecular formula: C20H16O4; molecular weight: 320.34 g/mol) . It was identified through medicinal chemistry optimization of the natural stilbene scaffold, with the objective of improving binding affinity to the FHA domain of PELI1 [1].

Why Peli1-IN-1 Cannot Be Replaced


PELI1 is an E3 ubiquitin ligase that functions through both its catalytic RING domain and its phosphoprotein-binding FHA domain; inhibitors targeting different domains or utilizing distinct chemical scaffolds exhibit fundamentally divergent selectivity profiles and functional outcomes [1]. Alternative PELI1-targeting agents include peptide inhibitors such as BBT-401 (GI-restricted, clinical-phase compound) and PELI1-EGFR disruptors such as S62, each with distinct mechanisms, potency ranges, and experimental applications [2][3]. The resveratrol-derived scaffold of Peli1-IN-1 occupies a specific chemical space optimized for FHA-domain binding, and its quantitative differentiation from the parent compound resveratrol and other structural analogs provides a measurable basis for experimental selection [1]. Procurement decisions must therefore be guided by compound-specific, comparator-anchored quantitative evidence rather than target-class generalization.

Peli1-IN-1 Quantitative Differentiation Evidence


FHA-Domain Binding Affinity Improvement

In a fluorescence quenching assay measuring direct binding to the FHA domain of PELI1, Peli1-IN-1 (compound 3d) exhibited a dissociation constant (Kd) of 8.2–8.3 μM. The parent compound resveratrol, evaluated under the same assay conditions, showed a Kd of 125.3 μM [1]. The structural modifications from resveratrol to Peli1-IN-1 produced an approximately 15-fold improvement in binding affinity [1].

E3 ubiquitin ligase FHA domain fluorescence quenching binding affinity

Anti-Migratory Efficacy in TNBC Cells

In scratch wound healing assays using MDA-MB-231 triple-negative breast cancer cells, treatment with Peli1-IN-1 at 20 μM reduced relative cell migration to 29.8% of control levels without inducing cytotoxicity [1]. This functional anti-migratory activity is directly linked to its FHA-domain binding and downstream inhibition of PELI1-mediated SNAIL/SLUG stabilization [1].

TNBC cell migration wound healing metastasis

Selective Migration Inhibition without Antiproliferation

Peli1-IN-1 (20 μM) inhibited tumor cell migration in scratch wound healing assays without affecting cell proliferation in MDA-MB-231 TNBC cells [1]. This functional dissociation—anti-migratory activity in the absence of antiproliferative or cytotoxic effects—is a distinguishing characteristic of its FHA-domain-targeted mechanism [1]. Many broad-spectrum kinase inhibitors or cytotoxic agents produce concomitant migration inhibition and proliferation suppression, confounding interpretation of metastasis-specific effects.

phenotypic selectivity metastasis proliferation cytotoxicity

EMT Effector Downregulation

Peli1-IN-1 markedly interrupts the interaction between PELI1 and SNAIL/SLUG, inhibits K63-linked polyubiquitination of SNAIL/SLUG by PELI1, and subsequently downregulates the protein levels of epithelial-mesenchymal transition (EMT) effectors SNAIL and SLUG, as well as Vimentin, without affecting PELI1 protein expression [1]. This mechanism-based readout confirms target engagement at the level of PELI1 substrate regulation.

EMT SNAIL SLUG K63-polyubiquitination

In Vivo Anti-Metastasis and Safety Profile

In an experimental lung metastasis model of TNBC, Peli1-IN-1 (compound 3d) demonstrated anti-metastasis efficacy without observable toxic side effects in vivo [1]. The compound specifically inhibited metastasis without inhibiting the proliferation of TNBC MDA-MB-231 cells, and no evident toxicity was observed in vivo [1].

in vivo experimental lung metastasis TNBC toxicity

Peli1-IN-1 Validated Application Scenarios


FHA-Domain Binding with Enhanced Affinity

Peli1-IN-1 is the appropriate selection for experiments requiring direct binding to the FHA domain of PELI1 with measurable affinity improvement over the parent scaffold. Fluorescence quenching assays demonstrate Kd = 8.2 μM for Peli1-IN-1 versus 125.3 μM for resveratrol, representing a ~15-fold affinity gain [1]. This enhanced affinity enables lower working concentrations, reducing nonspecific effects commonly associated with high-concentration resveratrol treatment.

TNBC Metastasis Research with Migration Selectivity

For studies of TNBC metastasis mechanisms requiring specific anti-migratory activity without confounding antiproliferative effects, Peli1-IN-1 offers a validated tool compound profile. At 20 μM, the compound reduces MDA-MB-231 cell migration to 29.8% of control levels in wound healing assays while exhibiting no cytotoxicity and no effect on cell proliferation [1]. This dissociation is critical for interpreting metastasis-specific phenotypes independent of growth inhibition.

In Vivo TNBC Metastasis Models with Safety

Peli1-IN-1 is validated for use in experimental lung metastasis models of TNBC, where it has demonstrated anti-metastasis efficacy without observable toxicity in vivo [1]. The compound specifically inhibits metastasis without affecting proliferation of TNBC cells, and no evident toxicity was observed [1]. This documented in vivo safety profile supports its application in extended-duration preclinical studies where toxicity-driven attrition would compromise experimental validity.

EMT Pathway and SNAIL/SLUG Signaling Analysis

For experiments interrogating the PELI1–SNAIL/SLUG signaling axis in epithelial-mesenchymal transition, Peli1-IN-1 provides mechanism-based target validation. The compound disrupts PELI1–SNAIL/SLUG interaction, inhibits K63-linked polyubiquitination of SNAIL/SLUG by PELI1, and downregulates SNAIL, SLUG, and Vimentin protein levels without altering PELI1 expression [1]. These endpoint measurements confirm on-target pathway modulation and are suitable for western blot and co-immunoprecipitation-based experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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